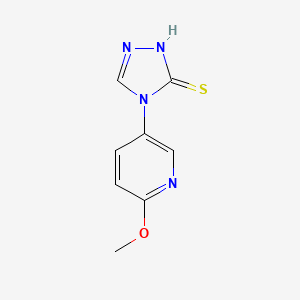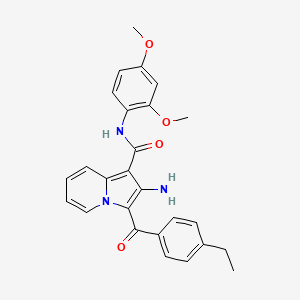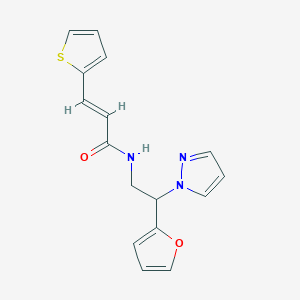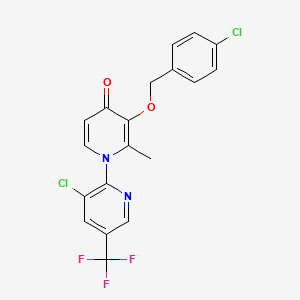
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4OS and its molecular weight is 402.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
- Research efforts have focused on the synthesis of novel compounds derived from various starting materials, leading to the creation of molecules with potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For example, studies have demonstrated the synthesis of new heterocyclic compounds, such as benzodifuranyl derivatives, showing significant biological activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
- Piperazine and arylsulfonyl moiety-containing carboxamide compounds have been synthesized and shown to exhibit favorable herbicidal and antifungal activities. Some of these compounds demonstrated superiority over commercial fungicides, showcasing their potential as lead inhibitors for further studies (Wang et al., 2016).
Anticancer Activities
- Derivatives bearing the piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Certain compounds with specific phenyl substitutions were identified as promising antiproliferative agents, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2014).
Broad-Spectrum Anti-Cancer Activity
- O-Arylated diazeniumdiolates have shown broad-spectrum in vivo activity in various rodent cancer models, suggesting their potential for treating different tumor types. These compounds are designed to be activated by glutathione-S-transferase-induced release of cytotoxic nitric oxide, with a focus on formulations and drug development activities (Keefer, 2010).
Structural Characterization and Biological Evaluation
- Studies have also involved the structural characterization of synthesized compounds, confirming their molecular structures through various spectroscopic methods and evaluating their biological activities, such as antimicrobial and anthelmintic activities. This includes research on compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4OS/c1-23(2)18-8-6-15(7-9-18)19(27)24-10-12-25(13-11-24)20(26)22-17-5-3-4-16(21)14-17/h3-9,14H,10-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKUZDIRFZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)



![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)
